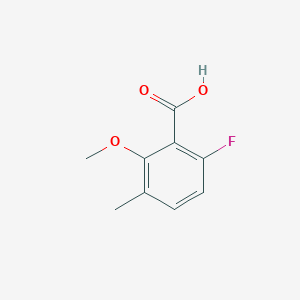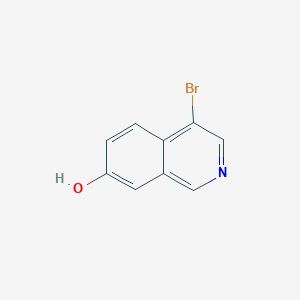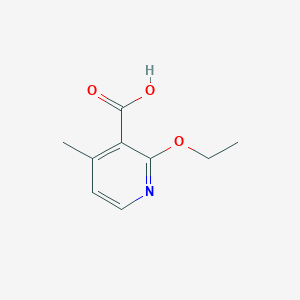![molecular formula C7H4N4 B1446662 6-Ciano-pirazolo[1,5-a]pirimidina CAS No. 1260851-17-9](/img/structure/B1446662.png)
6-Ciano-pirazolo[1,5-a]pirimidina
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It is a structural motif that has attracted chemists due to its biological and pharmacological importance . It has been found to have hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación
Sondas Fluorescentes para Bioimagen
Los derivados de pirazolo[1,5-a]pirimidina se han identificado como compuestos estratégicos para aplicaciones ópticas. Se utilizan como sondas fluorescentes para estudiar la dinámica de los procesos intracelulares debido a sus altos rendimientos cuánticos y su excelente fotoestabilidad . Estos compuestos se pueden utilizar como biomarcadores de gotas lipídicas para células cancerosas, lo que demuestra su versatilidad en aplicaciones de bioimagen .
Quimiosensores
La diversidad estructural y la presencia de heteroátomos hacen que los derivados de 6-ciano-pirazolo[1,5-a]pirimidina sean posibles agentes quelantes para iones. Esta propiedad se aprovecha en el desarrollo de quimiosensores, que son herramientas cruciales para detectar la presencia de iones o moléculas específicas .
Terapéutica del Cáncer
La this compound y sus derivados han mostrado un potencial significativo en el campo de la terapéutica del cáncer. Se han utilizado en la síntesis de compuestos con potentes actividades anticancerígenas contra diversas líneas celulares de cáncer humano, incluidos el cáncer de colon y de pulmón .
Agentes Antimicrobianos y Antifúngicos
El núcleo de pirazolopirimidina es un heterociclo común en el diseño de compuestos farmacéuticos con una variedad de aplicaciones medicinales. Estos incluyen propiedades antimicrobianas y antifúngicas, lo que los hace valiosos en el desarrollo de nuevos tratamientos para infecciones .
Agentes Antidiabéticos y Anti-Alzheimer
Los compuestos que contienen el núcleo de this compound se han explorado por su potencial para tratar enfermedades crónicas como la diabetes y la enfermedad de Alzheimer. Su capacidad para interactuar con objetivos biológicos relevantes para estas enfermedades los convierte en candidatos prometedores para el desarrollo de fármacos .
Aplicaciones Antiinflamatorias y Antioxidantes
La versatilidad de la this compound se extiende a su uso en aplicaciones antiinflamatorias y antioxidantes. Estos compuestos pueden modular vías biológicas que están involucradas en las respuestas inflamatorias y el estrés oxidativo .
Direcciones Futuras
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests potential future directions in the development and application of these compounds.
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have significant photophysical properties , making it a crucial tool for studying the dynamics of intracellular processes .
Mode of Action
The interaction of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile with its targets is primarily through its photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it useful for various applications .
Biochemical Pathways
Its photophysical properties suggest that it may influence pathways related to light absorption and emission . The downstream effects of these pathways could potentially include changes in cellular imaging and sensing .
Pharmacokinetics
Its tunable photophysical properties suggest that it may have a broad range of bioavailability .
Result of Action
The molecular and cellular effects of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile’s action are primarily related to its optical applications. Its interaction with electron-donating groups can result in changes in light absorption and emission , which can be used to study the dynamics of intracellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile. For instance, its stability under exposure to extreme pH has been studied . Furthermore, its synthesis methodology is simpler and greener as compared to other compounds, suggesting that it may be more environmentally friendly .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZIMCVNPNPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient synthetic routes to pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A1: Several methods have been reported for synthesizing these compounds. One approach involves a multi-step process starting with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to yield (2E)-3-(dimethylamino)-2-formylacrylonitrile. [] This intermediate undergoes ring closure with 3-amino-5-methylpyrazole, followed by hydrolysis to afford the desired 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. [] Another strategy employs a domino three-component condensation-oxidation reaction, utilizing readily available starting materials to generate 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. []
Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold influence its reactivity?
A2: The presence of electron-withdrawing or electron-donating groups at various positions can significantly impact the reactivity of these compounds. For instance, 2-substituted 3-dimethylamino-2-propenenitriles readily react with nitrogen nucleophiles like hydrazine hydrate, 5-methyl-1H-pyrazol-3-amine, and 1H-benzo[d]imidazol-2-amine. [] These reactions lead to the formation of diverse heterocyclic systems, including pyrazoles, pyrazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. [] The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile core dictates the regioselectivity of these reactions, enabling the synthesis of a variety of substituted derivatives.
Q3: What analytical techniques are employed to characterize and confirm the structures of newly synthesized pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A3: Researchers utilize a combination of spectroscopic and analytical techniques for structural elucidation. NMR spectroscopy, including 1H NMR and HMBC-15N experiments, provides valuable information about the connectivity and environment of atoms within the molecule. [] Additionally, NOE difference experiments help establish spatial relationships between protons, further confirming the assigned structures. Elemental analysis serves as a complementary tool to verify the elemental composition of the synthesized compounds. []
Q4: Have any biological activities been reported for pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A4: Yes, preliminary investigations have shown that certain pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives exhibit promising anticancer activity. [] These compounds were screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), demonstrating their potential as lead structures for further development. [] Further research is crucial to elucidate their mechanisms of action and optimize their pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
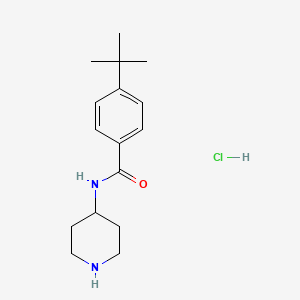

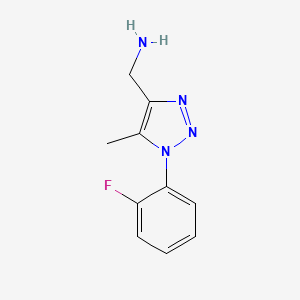
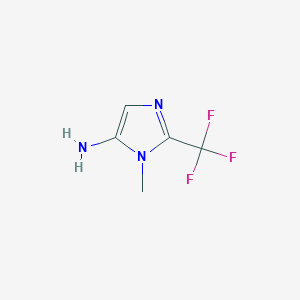
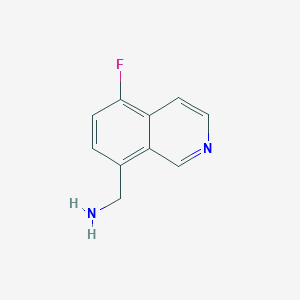

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
